Computed Lipophilicity (XLogP3-AA) Comparison with the N-Phenyl Analog
The computed XLogP3-AA value for N-(4-methylphenyl)-6-(piperazin-1-yl)pyrimidin-4-amine is 2.2, reflecting the contribution of the 4-methylphenyl substituent. In contrast, the unsubstituted N-phenyl analog (6-(piperazin-1-yl)-N-phenylpyrimidin-4-amine) has a computed XLogP3-AA of approximately 1.7–1.9. This difference in lipophilicity influences membrane permeability and non-specific binding profiles, factors critical when selecting a compound for cell-based kinase assays. The higher lipophilicity of the target compound may confer enhanced passive permeability but also increased potential for non-specific protein binding, a trade-off that must be considered in assay design [1].
| Evidence Dimension | Computed Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.2 |
| Comparator Or Baseline | N-phenyl-6-(piperazin-1-yl)pyrimidin-4-amine (XLogP3-AA ≈ 1.7–1.9, estimated via PubChem analogous entries) |
| Quantified Difference | ΔXLogP3-AA ≈ +0.3 to +0.5 log units (more lipophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2025.09.15) |
Why This Matters
Lipophilicity directly impacts solubility, permeability, and assay compatibility; this quantifiable difference aids in selecting the appropriate analog for specific experimental conditions.
- [1] PubChem CID 33699388. Computed Properties for N-(4-methylphenyl)-6-(piperazin-1-yl)pyrimidin-4-amine. XLogP3-AA Value. Accessed May 2026. View Source
